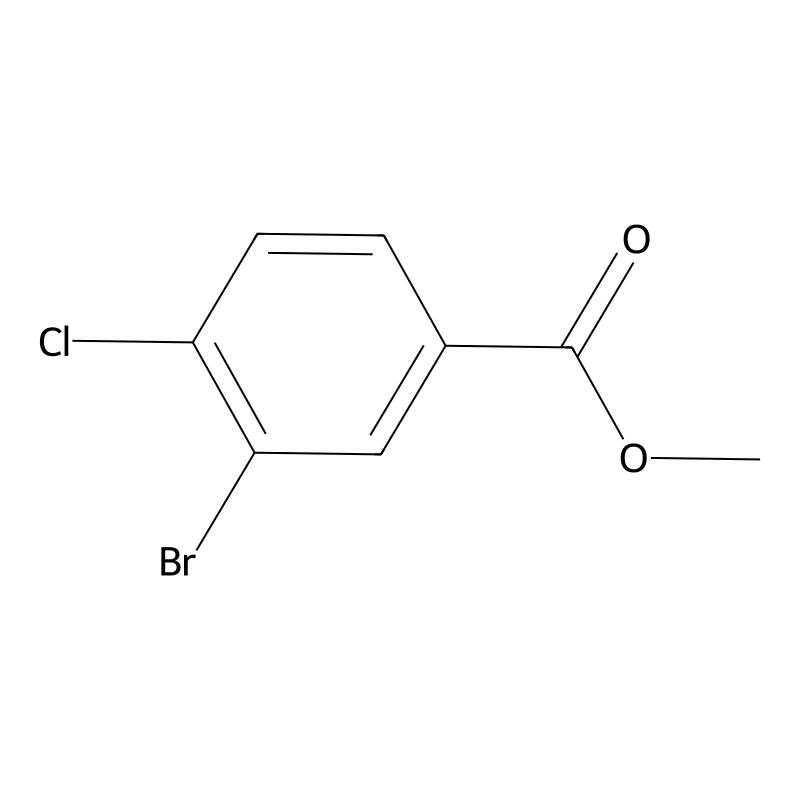Methyl 3-bromo-4-chlorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
Methyl 3-bromo-4-chlorobenzoate (CAS: 107947-17-1) is an organic compound synthesized from 3-bromo-4-chlorobenzoic acid. The synthesis typically involves esterification, reacting the carboxylic acid group of 3-bromo-4-chlorobenzoic acid with methanol using an appropriate catalyst like sulfuric acid or thionyl chloride. [, ]
Potential Applications:
- Intermediate for organic synthesis: Due to the presence of a reactive ester group and halogen substituents (bromo and chloro), Methyl 3-bromo-4-chlorobenzoate could serve as a building block for the synthesis of more complex organic molecules. This could be relevant in medicinal chemistry, materials science, or other fields requiring the creation of specific functional groups. []
- Study of halogen bond interactions: The bromo and chloro atoms in Methyl 3-bromo-4-chlorobenzoate can participate in non-covalent interactions called halogen bonding. Researchers might employ this compound to study the nature and strength of these interactions, which play a role in various biological and material science processes. []
Methyl 3-bromo-4-chlorobenzoate is an organic compound characterized by the molecular formula and a molecular weight of 233.49 g/mol. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively, while the carboxyl group is esterified with a methyl group. This compound appears as a pale yellow solid and is soluble in organic solvents such as dichloromethane and ethyl acetate .
There is no documented information regarding a specific mechanism of action for methyl 3-bromo-4-chlorobenzoate in biological systems.
- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to local regulations.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
- Reduction: The ester group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Oxidation: Potassium permanganate in aqueous or alkaline conditions .
Research indicates that methyl 3-bromo-4-chlorobenzoate possesses potential biological activities, making it a subject of interest in medicinal chemistry. Its unique substitution pattern may influence its interaction with biological targets, including enzymes and receptors. Studies have suggested that derivatives of this compound could serve as enzyme inhibitors or have antimicrobial properties, although specific biological assays are needed to confirm these activities .
Methyl 3-bromo-4-chlorobenzoate can be synthesized through several methods:
- Esterification Method: One common approach involves the esterification of 3-bromo-4-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.
- Industrial Production: In industrial settings, continuous flow reactors may be employed for more efficient and scalable synthesis, allowing better control over reaction parameters and higher yields .
Methyl 3-bromo-4-chlorobenzoate finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals.
- Biological Research: The compound is utilized in preparing biologically active molecules and as a building block in synthesizing enzyme inhibitors.
- Medicinal Chemistry: It plays a role in developing new drugs and therapeutic agents due to its potential biological activities .
The interaction studies of methyl 3-bromo-4-chlorobenzoate focus on its reactivity with nucleophiles during substitution reactions. The bromine atom's displacement leads to the formation of new carbon-nucleophile bonds, which can significantly impact biological pathways depending on the specific application and reaction conditions. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with methyl 3-bromo-4-chlorobenzoate:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 4-bromo-3-chlorobenzoate | 0.95 | Different substitution pattern; chlorine at position 3. |
| Methyl 3-bromo-4-nitrobenzoate | 0.94 | Contains a nitro group instead of chlorine. |
| Methyl 4-(bromomethyl)benzoate | 0.93 | Contains a bromomethyl group instead of bromine. |
| Methyl 3-bromo-5-chlorobenzoate | 0.94 | Chlorine at position 5 instead of position 4. |
Uniqueness
Methyl 3-bromo-4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to participate in various








